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molecular formula C16H21NO4 B8717677 tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

Cat. No. B8717677
M. Wt: 291.34 g/mol
InChI Key: MZBJCRNZEDCXLB-UHFFFAOYSA-N
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Patent
US07186715B2

Procedure details

To 1-methoxycarbonylmethyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (52.6 g, 180.5 mmol) in MeOH (500 mL) was added 1 N NaOH (199 mL, 199.0 mmol). The mixture is stirred at r.t. for about 48 hours and then concentrated to dryness. The resulting residue was dissolved in water (300 mL) and extracted with diethyl ether (2×). The aqueous portion was acidified to pH 2 with 10% aqueous sodium bisulfate and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated to dryness to afford about 49.8 g of the final compound (99%). EIS-MS 276 [M−1].
Name
Quantity
199 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]1[CH2:17][C:18]([O:20]C)=[O:19])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]1[CH2:17][C:18]([OH:20])=[O:19])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
52.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C2=CC=CC=C2C1)CC(=O)OC
Name
Quantity
199 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at r.t. for about 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(C2=CC=CC=C2C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 49.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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